4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
Description
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a difluoroethyl substituent at the N1 position and an amino group at the C3 position of the pyrazole ring. Its molecular formula is C₆H₇F₂N₃O₂, with a molecular weight of 191.13 g/mol (calculated from structural analogs in and ). The carboxylic acid group at C3 enhances polarity and hydrogen-bonding capacity, making it a candidate for pharmaceutical applications. The 2,2-difluoroethyl group contributes to metabolic stability and electronic effects due to fluorine’s electronegativity.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWPABMOIQFEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation and Ring-Closing Strategy
A prominent method involves Claisen condensation followed by ring-closing reactions (Fig. 1).
Step 1: Enolate Formation
Alkyl difluoroacetoacetate (e.g., ethyl 2,2-difluoroacetate) reacts with a strong base (e.g., sodium ethoxide) to form an enolate.
Step 2: Acidification
The enolate is acidified using carbonic acid (generated in situ by CO₂ and water), yielding free alkyl difluoroacetoacetate. This avoids harsh acids like HCl, reducing waste.
Step 3: Coupling with Trialkyl Orthoformate
The purified ester undergoes coupling with trialkyl orthoformate (e.g., triethyl orthoformate) in acetyl anhydride, forming an α-alkomethylene intermediate.
Step 4: Ring Closure
The intermediate reacts with methylhydrazine in a two-phase system (e.g., toluene/water) with a weak base (Na₂CO₃/K₂CO₃) at -10°C to 0°C. This step achieves high regioselectivity (>99.9% purity).
Step 5: Hydrolysis
The ethyl ester is hydrolyzed under alkaline conditions to yield the carboxylic acid.
Fluoroacetyl Derivative Route
An alternative method uses fluoroacetyl fluoride derivatives and dimethyl amino vinyl methyl ketone .
Step 1: Condensation
Fluoroacetyl fluoride reacts with dimethyl amino vinyl methyl ketone under cryogenic conditions (-40°C to 0°C), forming a pentanedione intermediate.
Step 2: Cyclization
The intermediate undergoes ring closure with methylhydrazine in dichloromethane, yielding a pyrazole-acetyl intermediate.
Step 3: Oxidation and Hydrolysis
The acetyl group is oxidized under alkaline conditions (e.g., NaOH/H₂O₂), followed by acidification to form the carboxylic acid.
Cyclization with Hydrazine Derivatives
Pyrazole formation via hydrazine cyclization is another pathway.
Step 1: Diketone Synthesis
A diketone precursor (e.g., 2,4-pentanedione) is synthesized via Claisen or aldol condensation.
Step 2: Hydrazine Reaction
The diketone reacts with hydrazine derivatives (e.g., methylhydrazine) in a solvent (e.g., toluene) to form the pyrazole ring.
Step 3: Functionalization
Post-cyclization steps include difluoroethylation (e.g., via alkylation with 2,2-difluoroethyl halide) and amination (e.g., NH₃ treatment).
| Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|
| Diketone, methylhydrazine, 2,2-difluoroethyl bromide | 75–80% | >95% |
Optimization Strategies
Base Selection in Ring Closure
Weak bases (Na₂CO₃/K₂CO₃) suppress undesired regioisomers during ring closure, improving selectivity. Strong bases (NaOH/KOH) are avoided due to side reactions.
Solvent Systems
Two-phase systems (e.g., toluene/water) enhance reaction efficiency by separating organic and aqueous phases, simplifying purification.
Temperature Control
Low-temperature reactions (-20°C to 0°C) minimize decomposition and improve regioselectivity.
Comparative Analysis of Methods
| Parameter | Claisen Condensation | Fluoroacetyl Route | Hydrazine Cyclization |
|---|---|---|---|
| Steps | 5 | 3 | 3 |
| Yield | 75–84% | 95–96% | 75–80% |
| Purity | >99.9% | >95% | >95% |
| Waste Generation | Low (CO₂ neutralization) | Moderate (solvent waste) | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts may be used to facilitate specific reactions, such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, research has shown that the introduction of difluoroethyl groups can enhance the bioactivity of pyrazole derivatives against various cancer cell lines. A notable study demonstrated that compounds similar to 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid displayed significant inhibition of tumor growth in xenograft models, suggesting potential as therapeutic agents in cancer treatment .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. In a controlled study, it was found that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. A series of experiments revealed that formulations containing this compound effectively inhibited the growth of several weed species without harming crop plants. This selectivity makes it a promising candidate for development as a new class of herbicides .
Polymer Development
In materials science, this compound has been explored for its potential application in developing new polymers with enhanced thermal stability and mechanical properties. Research suggests that incorporating pyrazole derivatives into polymer matrices can improve their resistance to degradation under extreme conditions, making them suitable for applications in aerospace and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences physicochemical and biological properties:
Key Insight: Fluorinated alkyl groups (e.g., difluoroethyl, trifluoroethyl) improve metabolic resistance compared to non-fluorinated analogs. The phenyl group enhances lipophilicity but may reduce aqueous solubility.
Substituent Variations at the C3 Position
The C3 position modulates electronic and reactive properties:
Key Insight : Carboxylic acids are more polar and acidic than esters or nitro derivatives, favoring solubility in aqueous environments. Nitro groups may confer reactivity in electrophilic substitution.
Biological Activity
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1696087-01-0) is a pyrazole derivative that has gained attention for its potential biological activities. This compound's unique structure, characterized by the presence of a difluoroethyl group and an amino group, suggests a range of possible interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 191.14 g/mol
- Structure :
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including antiviral, anticancer, and insecticidal properties. The specific biological activities of this compound have been explored in several studies.
Antiviral Activity
A study highlighted the potential of pyrazole-based compounds as HIV inhibitors. In this context, derivatives similar to this compound were evaluated for their ability to inhibit HIV replication. The results showed promising activity against HIV with low toxicity levels. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance antiviral efficacy while maintaining safety profiles .
Insecticidal Activity
Research has also explored the insecticidal potential of pyrazole compounds. For instance, similar pyrazole derivatives exhibited effective larvicidal activity against agricultural pests such as Mythimna separata and Plutella xylostella. This suggests that this compound may possess similar insecticidal properties, potentially offering a new avenue for pest control in agricultural settings .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications to the pyrazole structure can significantly influence biological activity. Key findings include:
- Amino Group Positioning : The position of the amino group affects both solubility and interaction with biological targets.
- Substituents on the Pyrazole Ring : Different substituents can enhance or diminish activity against specific targets like enzymes or receptors.
| Compound | Activity Type | EC50 Value | Toxicity Level |
|---|---|---|---|
| A.20 | Antiviral | 50 µM | Low (<15%) |
| A.21 | Antiviral | 45 µM | Low (<15%) |
| IVc | Insecticidal | 0.1 mg/L | Moderate |
Case Study 1: Antiviral Efficacy
In a screening study for HIV inhibitors, compounds structurally related to this compound were tested for their ability to inhibit viral replication in cell cultures. Results indicated a dose-dependent inhibition with an EC50 value indicating effective concentrations without significant cytotoxicity .
Case Study 2: Insecticidal Effects
A series of pyrazole derivatives were evaluated for their larvicidal effects against common agricultural pests. The compound IVc showed significant activity at low concentrations, suggesting that similar derivatives may be effective in pest management strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Multi-step synthesis : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the 2,2-difluoroethyl group. For example, describes a two-step reaction involving palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C), yielding intermediates that can be hydrolyzed to the carboxylic acid .
- Optimization : Monitor reaction progress via TLC or LCMS. Adjust solvent polarity (e.g., tert-butyl alcohol for solubility) and catalyst loading to improve yields. Ensure rigorous exclusion of moisture for acid-sensitive intermediates.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to confirm the presence of the 2,2-difluoroethyl group (δ ~4.5–5.5 ppm for CHF₂) and carboxylic acid proton (δ ~12–14 ppm) .
- LCMS/HPLC : Validate molecular weight (e.g., ESI-MS) and purity (>95% by HPLC, as in ) .
- Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and substituent positions, as demonstrated for analogous pyrazole derivatives in .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Methodological Answer :
- Functional Group Modifications : Systematically vary substituents (e.g., replacing the 2,2-difluoroethyl group with trifluoromethyl or isobutyl groups) and assess impacts on target binding (e.g., enzyme inhibition assays). highlights similar SAR approaches for pyrazole-based drug candidates .
- Computational Modeling : Use DFT calculations or molecular docking to predict interactions with biological targets (e.g., FAAH modulators, as in ). Validate predictions with in vitro assays .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Control variables such as buffer pH (e.g., phosphate vs. Tris), temperature (25°C vs. 37°C), and cell line viability (e.g., HEK293 vs. HeLa). reports varying yields (94–95%) and purities (97.34%) under slightly altered conditions .
- Statistical Analysis : Apply ANOVA or t-tests to determine if observed differences are significant. Replicate experiments with independent batches to confirm reproducibility.
Q. What are the challenges in optimizing the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Solubility Enhancement : Modify the carboxylic acid group to prodrug esters (e.g., ethyl or methyl esters) to improve membrane permeability. demonstrates esterification strategies for pyrazole derivatives .
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes from rodents/humans) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
